molecular formula C20H16N4 B1211526 5-methyl-6-pyridin-4-yl-6H-benzimidazolo[1,2-c]quinazoline

5-methyl-6-pyridin-4-yl-6H-benzimidazolo[1,2-c]quinazoline

Cat. No. B1211526
M. Wt: 312.4 g/mol
InChI Key: HHDYYTVALIONSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-6-pyridin-4-yl-6H-benzimidazolo[1,2-c]quinazoline is a member of quinazolines.

Scientific Research Applications

  • Synthesis of Heterocyclic Systems : A study by Harutyunyan (2014) detailed the synthesis of dihydropyrimido and pyrimidopyrimido derivatives, which are structurally related to benzimidazo[1,2-c]quinazolines (Harutyunyan, 2014).

  • Luminescence Behavior and OLED Applications : Research by Pandey et al. (2017) explored the photophysical properties of quinazoline derivatives. They found these compounds exhibit broad emission spectra and good thermal stability, suggesting potential application as OLED emitters, despite rapid device degradation under current flow (Pandey et al., 2017).

  • New Methods for Quinazoline Synthesis : Komkov et al. (2021) proposed a new method for synthesizing quinazolines, which involves the annulation of the benzene ring to certain pyrimidin derivatives. This method could be applied to create various quinazoline derivatives, including those structurally similar to the compound (Komkov et al., 2021).

  • Biological Evaluation of Quinazoline Derivatives : A study by Eweas et al. (2021) synthesized 2-pyridyl quinazolinone derivatives with potential anti-tumor and anti-microbial properties. These compounds were evaluated for their biological activities against various cells, suggesting potential medicinal applications (Eweas et al., 2021).

  • Potential Photocatalytic Applications : Gao et al. (2020) developed a method for constructing photocatalytically active pyridoquinazolinone derivatives. Their findings suggest that these compounds, including N5-methylated pyridoquinazolinone, could be promising fluorophores for developing superior photocatalysts (Gao et al., 2020).

  • Application in Thin-Layer Chromatography : Sen et al. (2012) investigated a quinazoline-based compound for its ability to detect amino acids in thin-layer chromatography. This compound showed potential for both spectroscopic applications and antimicrobial activity (Sen et al., 2012).

properties

Product Name

5-methyl-6-pyridin-4-yl-6H-benzimidazolo[1,2-c]quinazoline

Molecular Formula

C20H16N4

Molecular Weight

312.4 g/mol

IUPAC Name

5-methyl-6-pyridin-4-yl-6H-benzimidazolo[1,2-c]quinazoline

InChI

InChI=1S/C20H16N4/c1-23-17-8-4-2-6-15(17)19-22-16-7-3-5-9-18(16)24(19)20(23)14-10-12-21-13-11-14/h2-13,20H,1H3

InChI Key

HHDYYTVALIONSZ-UHFFFAOYSA-N

SMILES

CN1C(N2C3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CC=NC=C5

Canonical SMILES

CN1C(N2C3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CC=NC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-methyl-6-pyridin-4-yl-6H-benzimidazolo[1,2-c]quinazoline
Reactant of Route 2
5-methyl-6-pyridin-4-yl-6H-benzimidazolo[1,2-c]quinazoline
Reactant of Route 3
5-methyl-6-pyridin-4-yl-6H-benzimidazolo[1,2-c]quinazoline
Reactant of Route 4
5-methyl-6-pyridin-4-yl-6H-benzimidazolo[1,2-c]quinazoline
Reactant of Route 5
5-methyl-6-pyridin-4-yl-6H-benzimidazolo[1,2-c]quinazoline
Reactant of Route 6
5-methyl-6-pyridin-4-yl-6H-benzimidazolo[1,2-c]quinazoline

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